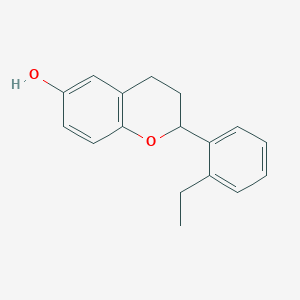![molecular formula C16H19ClN2O2 B13896934 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol is a complex organic compound that features a benzyl group, a hydroxyethyl group, and a chloropyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol typically involves the following steps:
-
Formation of the Benzyl(2-hydroxyethyl)amine Intermediate
Reactants: Benzylamine and 2-chloroethanol.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: Benzyl(2-hydroxyethyl)amine.
-
Coupling with 2-chloro-4-pyridinecarboxaldehyde
Reactants: Benzyl(2-hydroxyethyl)amine and 2-chloro-4-pyridinecarboxaldehyde.
Conditions: The reaction is typically performed in an organic solvent such as ethanol, with a catalyst like p-toluenesulfonic acid.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropyridyl group can undergo reduction to form a pyridyl group.
Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridyl derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Applications De Recherche Scientifique
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of chloropyridyl compounds with biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol involves its interaction with specific molecular targets. The chloropyridyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl and hydroxyethyl groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-3-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-5-pyridyl)ethanol: .
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Propriétés
Formule moléculaire |
C16H19ClN2O2 |
|---|---|
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
2-[benzyl(2-hydroxyethyl)amino]-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-16-10-14(6-7-18-16)15(21)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,15,20-21H,8-9,11-12H2 |
Clé InChI |
OEZXAKJVVCVNDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCO)CC(C2=CC(=NC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


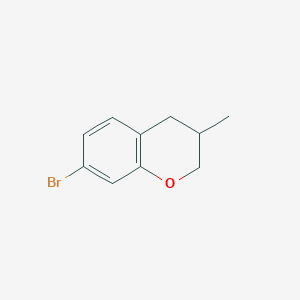
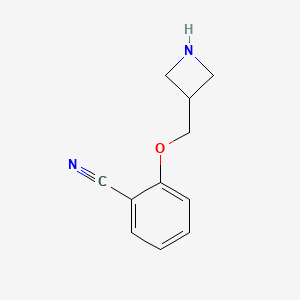


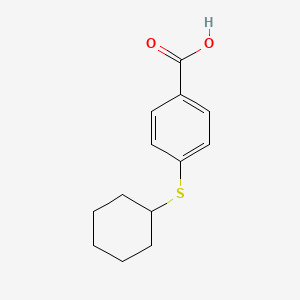
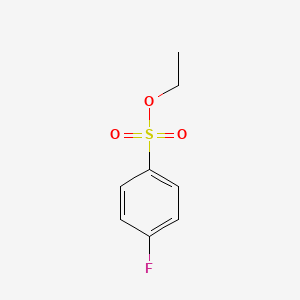

![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
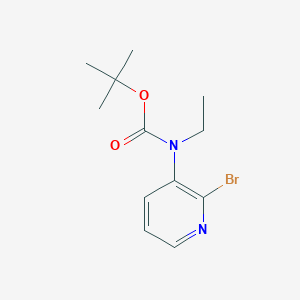

![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
